molecular formula C4H6N4O B1282148 1H-pyrazole-4-carbohydrazide CAS No. 87551-45-9

1H-pyrazole-4-carbohydrazide

Cat. No. B1282148
CAS RN: 87551-45-9
M. Wt: 126.12 g/mol
InChI Key: NRSROFSJAIJRAN-UHFFFAOYSA-N
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Description

1H-pyrazole-4-carbohydrazide (1H-P4C) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of biochemical and physiological effects. 1H-P4C has been studied for its properties as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, it has been used as a reagent for the synthesis of other compounds. In addition, potential future directions for research will be discussed.

Scientific Research Applications

Antifungal and Antimicrobial Properties

  • Leishmanicidal Activities: 1H-pyrazole-4-carbohydrazides have been synthesized and evaluated for their leishmanicidal activities. Specific derivatives demonstrated effective in vitro activities against various forms of Leishmania parasites, showing potential as leishmanicidal agents (Bernardino et al., 2006).
  • Antifungal Leads Targeting Succinate Dehydrogenase: Derivatives of 1H-pyrazole-4-carbohydrazide have been identified as potent antifungal agents, particularly effective against pathogens like Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. These compounds have shown better efficacy than some existing fungicides (Wang et al., 2020).
  • Antimicrobial Activity: Various this compound derivatives have been evaluated for antimicrobial activity, with some showing potent antibacterial and antifungal properties. These findings suggest potential applications in combating microbial infections (Ningaiah et al., 2014).

Antioxidant and Anti-inflammatory Properties

  • Antioxidant Activities: this compound derivatives have shown significant antioxidant activities, offering potential for use in treatments that require antioxidative properties. These activities were evaluated through various in vitro assays, suggesting their efficacy in scavenging free radicals (Karrouchi et al., 2019).
  • Anti-inflammatory Activities: Pyrazole derivatives containing this compound moiety have been tested for anti-inflammatory activities. Some compounds demonstrated potential as anti-inflammatory agents, showing effectiveness in standard acute carrageenan-induced paw edema models (Karrouchi et al., 2016).

Industrial Applications

  • Corrosion Protection: Carbohydrazide-pyrazole compounds have been investigated for their ability to protect against corrosion, particularly in mild steel in acidic environments. These studies suggest their utility as effective corrosion inhibitors, which can be significant in industrial applications (Paul et al., 2020).

Synthesis and Structural Studies

  • Novel Synthesis Routes: Research has been conducted on the synthesis of highly substituted 1,1′-carbonylbispyrazole derivatives using this compound. These synthesis routes offer new methodologies for developing complex chemical compounds (Saberi et al., 2014).
  • Spectroscopic Investigations: Studies on the vibrational spectroscopy of this compound derivatives have provided insights into their molecular structure and dynamics, essential for understanding their chemical properties (Pillai et al., 2017).

Biochemical Analysis

Biochemical Properties

1H-pyrazole-4-carbohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit enzymes such as glutamic acid decarboxylase and monoamine oxidase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, this compound can act as a ligand in coordination compounds, further expanding its biochemical utility .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives, including this compound, have demonstrated cytotoxic activity against several human tumor cell lines, such as non-small cell lung cancer and adenocarcinoma . This compound can induce cell apoptosis and inhibit cell proliferation, highlighting its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with glutamic acid decarboxylase results in the inhibition of this enzyme, affecting the synthesis of neurotransmitters . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits acceptable thermal stability and can maintain its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential without significant toxicity. For example, in a study involving mice infected with Leishmania amazonensis, oral treatment with pyrazole carbohydrazide derivatives controlled the evolution of cutaneous lesions without causing toxicity . At higher doses, the compound may exhibit toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. For instance, pyrazole derivatives have been shown to impact glucose metabolism, lipid metabolism, and the tricarboxylic acid cycle . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and influence its overall biochemical effects .

properties

IUPAC Name

1H-pyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-8-4(9)3-1-6-7-2-3/h1-2H,5H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSROFSJAIJRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87551-45-9
Record name 1H-pyrazole-4-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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